

SABA1 Minimum Inhibitory Concentration (MIC) Testing: Application Notes and Protocols

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Compound of Interest

Compound Name: SABA1

Cat. No.: B3668021

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Introduction

SABA1, also known by its chemical name ethyl 4-((2-chloro-5-(phenylcarbamoyl)phenyl)sulfonamido)benzoate, is an antibacterial agent with a novel mechanism of action. It demonstrates activity against Gram-negative bacteria such as *Pseudomonas aeruginosa* and *Escherichia coli*[1][2][3][4]. **SABA1** functions by inhibiting biotin carboxylase (BC), a critical enzyme in the bacterial fatty acid synthesis II (FASII) pathway[1]. Specifically, it binds to the biotin-binding site of BC in the presence of ADP, representing an atypical inhibition mechanism. This unique mode of action makes **SABA1** a compound of interest for the development of new antibiotics, particularly against drug-resistant pathogens.

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of **SABA1** against various bacterial strains using standard laboratory methods.

Properties of SABA1

Property	Value
IUPAC Name	ethyl 4-((2-chloro-5-(phenylcarbamoyl)phenyl)sulfonamido)benzoate
Molecular Formula	C ₂₂ H ₁₉ ClN ₂ O ₅ S
Molecular Weight	458.91 g/mol
Mechanism of Action	Inhibitor of biotin carboxylase (BC), an enzyme in the fatty acid synthesis pathway.
Target Organisms	Gram-negative bacteria, including <i>Pseudomonas aeruginosa</i> and <i>Escherichia coli</i> .

Quantitative Data Summary

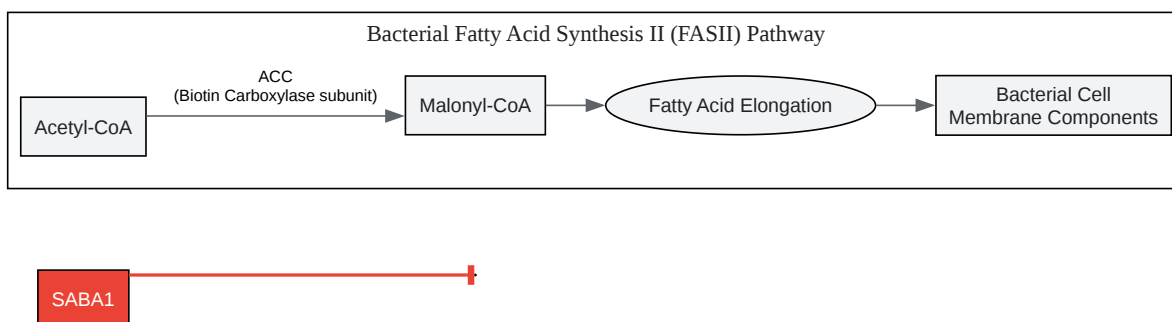
The following table summarizes the known inhibitory concentrations of **SABA1**. It is important to note that the available data is primarily for efflux-compromised bacterial strains, which may exhibit increased susceptibility compared to wild-type strains. Researchers are encouraged to determine the MIC for their specific strains of interest.

Metric	Organism/Target	Value	Notes
MIC	<i>Escherichia coli</i> (Δ tolC::tet)	0.45–0.9 μ M	Efflux-compromised strain.
Effect	<i>Pseudomonas aeruginosa</i> (PAO397)	30% prolongation of doubling time	Efflux-compromised strain.
IC ₅₀	<i>Escherichia coli</i> Acetyl-CoA Carboxylase (ACC)	4.0 μ M	In vitro enzyme inhibition assay.

SABA1 Signaling Pathway and Mechanism of Action

SABA1 targets the fatty acid synthesis (FASII) pathway in bacteria, which is essential for building bacterial cell membranes. It specifically inhibits the biotin carboxylase (BC) subunit of

the Acetyl-CoA Carboxylase (ACC) enzyme complex. This inhibition blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid elongation.



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SABA1 Mechanism of Action

Experimental Protocols

Preparation of SABA1 Stock Solution

Note: The solubility of **SABA1** in aqueous solutions is expected to be low. Therefore, Dimethyl Sulfoxide (DMSO) is recommended as the solvent for preparing a high-concentration stock solution.

- **Weighing:** Accurately weigh a precise amount of **SABA1** powder in a sterile microcentrifuge tube.
- **Dissolving:** Add pure, sterile DMSO to the **SABA1** powder to achieve a high-concentration stock solution (e.g., 10 mg/mL or approximately 21.79 mM). Vortex thoroughly until the compound is completely dissolved.
- **Storage:** Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of **SABA1** against aerobic bacteria.

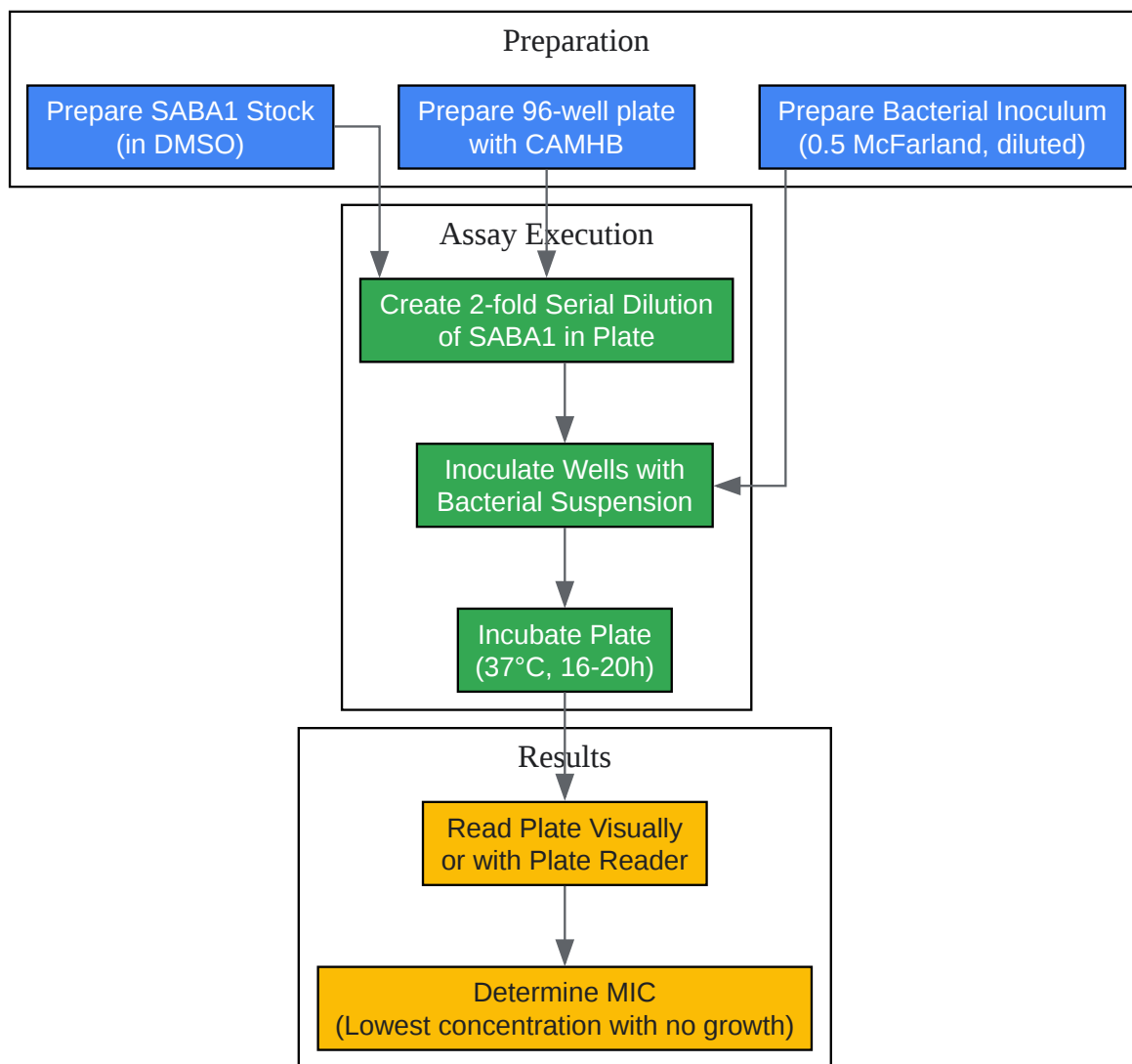
Materials:

- **SABA1** stock solution (in DMSO)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial culture in logarithmic growth phase
- 0.5 McFarland turbidity standard
- Sterile saline or phosphate-buffered saline (PBS)
- Microplate reader or visual inspection mirror

Procedure:

- Inoculum Preparation:
 - From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
 - Suspend the colonies in sterile saline or PBS.
 - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL.
- Serial Dilution of **SABA1**:
 - Add 100 μ L of CAMHB to all wells of a 96-well plate.

- Add a specific volume of the **SABA1** stock solution to the first well of each row to achieve twice the highest desired final concentration (e.g., for a top concentration of 128 µg/mL, add **SABA1** to reach 256 µg/mL in the first well). Ensure the DMSO concentration does not exceed 1% in any well, as it can affect bacterial growth.
- Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the 10th or 11th well. Discard 100 µL from the last dilution well.
- The 11th well can serve as a growth control (no **SABA1**), and the 12th well as a sterility control (no bacteria).
- Inoculation:
 - Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). This will bring the final volume to 200 µL per well and dilute the **SABA1** concentrations to their final desired values.
- Incubation:
 - Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
- Reading Results:
 - The MIC is the lowest concentration of **SABA1** at which there is no visible growth (no turbidity) as determined by visual inspection or by a microplate reader.



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Broth Microdilution Workflow

Protocol 2: Agar Dilution MIC Assay

This method is useful for testing multiple bacterial strains simultaneously.

Materials:

- **SABA1** stock solution (in DMSO)
- Mueller-Hinton Agar (MHA)
- Sterile petri dishes
- Bacterial cultures in logarithmic growth phase
- 0.5 McFarland turbidity standard
- Sterile saline or PBS
- Inoculum replicating device (optional)

Procedure:

- Preparation of **SABA1**-Agar Plates:
 - Prepare molten MHA and cool it to 45-50°C in a water bath.
 - Prepare a series of **SABA1** dilutions in a suitable solvent (e.g., DMSO) at 10 times the final desired concentrations.
 - Add 2 mL of each **SABA1** dilution to 18 mL of molten MHA to create a series of plates with the desired final concentrations of **SABA1**. Ensure thorough mixing.
 - Pour the agar into sterile petri dishes and allow them to solidify.
 - Prepare a control plate containing MHA with the solvent (DMSO) but no **SABA1**.
- Inoculum Preparation:
 - Prepare bacterial inocula as described in the broth microdilution protocol, adjusted to the 0.5 McFarland standard.
- Inoculation:
 - Spot-inoculate approximately 1-2 µL of each standardized bacterial suspension onto the surface of the **SABA1**-containing and control plates. An inoculum replicating device can

be used to test multiple strains simultaneously.

- Allow the inoculated spots to dry completely before inverting the plates.
- Incubation:
 - Incubate the plates at 35-37°C for 16-20 hours in ambient air.
- Reading Results:
 - The MIC is the lowest concentration of **SABA1** that completely inhibits the visible growth of the bacteria on the agar surface.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific bacterial strains or laboratory conditions. Always follow appropriate safety procedures when handling chemical and biological materials.

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References

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